molecular formula C11H14N2O2 B14808277 3,4-Dimethyl-6-[(propan-2-yl)oxy][1,2]oxazolo[5,4-b]pyridine CAS No. 89247-03-0

3,4-Dimethyl-6-[(propan-2-yl)oxy][1,2]oxazolo[5,4-b]pyridine

Cat. No.: B14808277
CAS No.: 89247-03-0
M. Wt: 206.24 g/mol
InChI Key: JBHSWUHPXMNTRI-UHFFFAOYSA-N
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Description

3,4-Dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylpyridine with propan-2-ol in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,4-Dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

What sets 3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89247-03-0

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C11H14N2O2/c1-6(2)14-9-5-7(3)10-8(4)13-15-11(10)12-9/h5-6H,1-4H3

InChI Key

JBHSWUHPXMNTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NO2)C)OC(C)C

Origin of Product

United States

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